molecular formula C5H9NO B077339 3-Hydroxy-3-methylbutanenitrile CAS No. 13635-04-6

3-Hydroxy-3-methylbutanenitrile

Cat. No. B077339
CAS RN: 13635-04-6
M. Wt: 99.13 g/mol
InChI Key: CWPMDJFBWQJRGT-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutanenitrile is a compound that has been synthesized through various methods and studied for its diverse chemical reactions and properties. It is an intermediate in several synthetic processes, including the synthesis of pharmacologically active compounds and materials with specific physical and chemical properties.

Synthesis Analysis

The synthesis of 3-Hydroxy-3-methylbutanenitrile has been achieved using different approaches. One method involves the reaction of acetaldehyde and acrylonitrile with DABCO as a catalyst. Optimization of this reaction has been conducted due to reproducibility issues with some literature procedures (Strub, Garboś, & Lochyński, 2016). Another approach uses 3-methylbut-2-enal under pyridine catalysis with meta-dihydric phenols to yield compounds with a 2,2-dimethyl-substitution pattern, illustrating the versatility of 3-Hydroxy-3-methylbutanenitrile precursors in synthesis (Bandaranayake, Crombie, & Whiting, 1971).

Molecular Structure Analysis

Research on the molecular structure of related compounds has provided insights into the stereochemistry of 3-Hydroxy-3-methylbutanenitrile and its derivatives. For instance, the study of methyl 3-hydroxy-2-methylbutyrate revealed the absolute configurations of its four stereoisomers, providing a foundation for understanding the stereochemical preferences and structural properties of compounds closely related to 3-Hydroxy-3-methylbutanenitrile (Tai & Imaida, 1978).

Chemical Reactions and Properties

3-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, reflecting its versatile chemical properties. For example, it participates in lipase-catalyzed kinetic resolutions and asymmetric transformations, illustrating its reactivity and potential in producing optically active compounds (Kamal, Khanna, & Krishnaji, 2007). Additionally, its involvement in multi-component syntheses demonstrates its utility as a building block in complex organic synthesis processes (Jin et al., 2011).

Physical Properties Analysis

The physical properties of 3-Hydroxy-3-methylbutanenitrile and its derivatives have been explored to understand their behavior in different conditions. For example, studies on related compounds have investigated their glass-forming properties, contributing to our understanding of the physical behavior of 3-Hydroxy-3-methylbutanenitrile under various temperature conditions (Dette et al., 2014).

Scientific Research Applications

  • Synthesis and Kinetic Resolution in Organic Chemistry : 3-Hydroxy-3-methylbutanenitrile has been used in the synthesis and kinetic resolution of various organic compounds. Strub, Garboś, and Lochyński (2016) described its synthesis from acetaldehyde and acrylonitrile, and its enantioselective transesterification using lipases (Strub, Garboś, & Lochyński, 2016).

  • Quantitative Determination in Wine and Alcoholic Beverages : Gracia-Moreno, Lopez, and Ferreira (2015) optimized a method for the quantitative determination of 3-Hydroxy-3-methylbutanenitrile and other hydroxy acids in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Biosynthetic Pathways for Biofuel Production : Tokic et al. (2018) discussed the discovery and evaluation of biosynthetic pathways for producing precursors of methyl ethyl ketone, including 2-Hydroxy-2-methylbutanenitrile, highlighting its potential in sustainable fuel production (Tokic et al., 2018).

  • Application in Tissue Engineering Materials : Chen and Wu (2005) noted the use of polyhydroxyalkanoates (PHAs), which include compounds like 3-Hydroxy-3-methylbutanenitrile, as biomaterials in tissue engineering (Chen & Wu, 2005).

  • Lipase-Catalyzed Reactions in Chemistry : Mitsukura et al. (1999) investigated the lipase-catalyzed hydrolysis of acetates of 3-hydroxy-2-methylalkanenitriles, demonstrating its role in the preparation of optically active compounds (Mitsukura et al., 1999).

  • In Microbial Production of Polymers : Holmes (1988) discussed the production of 3-Hydroxypropionate-containing polymers by microorganisms, indicating the potential applications of these materials in various industries (Holmes, 1988).

Safety And Hazards

3-Hydroxy-3-methylbutanenitrile is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMDJFBWQJRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929337
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylbutanenitrile

CAS RN

13635-04-6
Record name Butanenitrile, 3-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Brimer, SB Christensen, JW Jaroszewski, F Nartey - Phytochemistry, 1981 - Elsevier
A new cyanogenic glucoside, isolated from pods of Acacia sieberiana var. woodii, was shown to be (2R)-2- (β-d-glucopyranosyloxy)-3-hydroxy-3-methylbutanenitrile by spectroscopic …
Number of citations: 22 www.sciencedirect.com
E Knoch, MS Motawie, CE Olsen, BL Møller… - The Plant …, 2016 - Wiley Online Library
… In the experimental setup, we did not detect formation of the proposed 3-hydroxy-3-methylbutanenitrile intermediate (Nielsen et al., 2002). The GC-MS analyses of biosynthetic activity …
Number of citations: 35 onlinelibrary.wiley.com
SF Vaughn, RA Boydston, CA Mallory-Smith - Journal of chemical ecology, 1996 - Springer
… 3-Hydroxy-3-methylbutanenitrile (1.9% of the total peak area), 5,5-dimethyloxazolidine-2-thione (6.4%) and an unknown (the mass spectra suggests a hydroxy-substituted 3-MPAN; 8.2…
Number of citations: 51 link.springer.com
N Bjarnholt, F Rook, MS Motawia, C Cornett… - Phytochemistry, 2008 - Elsevier
… Compounds 11b and 11c were stereoisomeric glucosides of 3-hydroxy-3-methylbutanenitrile, as shown by the presence of two methyl group doublets and two methine resonances …
Number of citations: 67 www.sciencedirect.com
TP Abbott, A Wohlman, T Isbell, FA Momany… - Industrial Crops and …, 2002 - Elsevier
Natural lipids and oils are subject to oxidative degradation affecting color, odor, viscosity, and lubricity, which lowers the quality of the commercial products containing these lipids. In the …
Number of citations: 15 www.sciencedirect.com
KG Andrews, AC Spivey - The Journal of Organic Chemistry, 2013 - ACS Publications
… Electronics are clearly important for polarized systems, as shown by comparing 3-hydroxy-3-methylbutanenitrile and tert-butanol as fragments for the C1 quaternary carbon adjacent to …
Number of citations: 23 pubs.acs.org
Y Takahashi, M Tokuda, M Itoh, A Suzuki - Chemistry Letters, 1975 - journal.csj.jp
… iodide was electrolyzed under the same conditions described above, 3-hydroxy-3-methylbutanenitrile (II) was obtained. This is explained by a nucleophilic attack of the initially formed …
Number of citations: 24 www.journal.csj.jp
WH Cai, K Matsunami, H Otsuka - Chemical and Pharmaceutical …, 2009 - jstage.jst.go.jp
… groups revealed the structure to be 3-hydroxy-3-methylbutanenitrile. Therefore, the structure of supinanitriloside E (7) was elucidataed to be 3-hydroxy-3-methylbutanenitrile b-D-…
Number of citations: 16 www.jstage.jst.go.jp
J Kaufmann, E Jäckel, E Haak - ARKIVOC, 2019 - arkat-usa.org
All reactions were carried out in a dry atmosphere under argon. The chemicals used were dried and purified according to common procedures. Products were purified by flash …
Number of citations: 0 www.arkat-usa.org

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